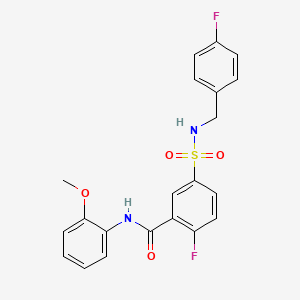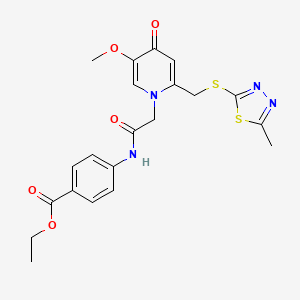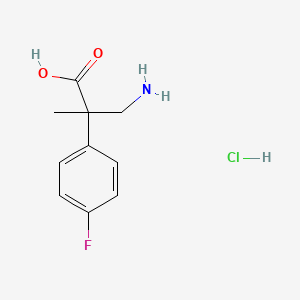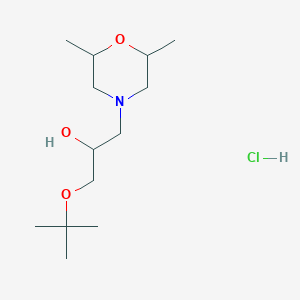
2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide, also known as TAK-659, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of kinase inhibitors and has shown promising results in the treatment of various diseases.
Wirkmechanismus
2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide inhibits the activity of various kinases, including BTK, which is involved in the signaling pathway of B-cell receptors. By inhibiting BTK, 2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide prevents the activation and proliferation of B-cells, which are responsible for various diseases, including B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of BTK and other kinases, leading to the suppression of B-cell proliferation and activation. The compound has also been found to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK and other kinases, making it an ideal tool for studying the signaling pathways involved in various diseases. However, the compound has some limitations, including its low solubility and bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide. One potential direction is to investigate its efficacy in combination with other drugs for the treatment of various diseases. Another direction is to develop more potent and selective inhibitors of BTK and other kinases, which can lead to the development of more effective therapies for various diseases. Additionally, further studies are needed to explore the potential side effects and toxicity of 2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide in vivo.
Synthesemethoden
The synthesis of 2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide involves a multi-step process that starts with the reaction of 2-fluoro-5-nitrobenzoic acid with 2-methoxyaniline to form 2-fluoro-5-(2-methoxyphenyl)benzoic acid. The resulting acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-(4-fluorobenzyl)sulfonamide to form the final product, 2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. The compound has been found to inhibit the activity of various kinases, including Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling.
Eigenschaften
IUPAC Name |
2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S/c1-29-20-5-3-2-4-19(20)25-21(26)17-12-16(10-11-18(17)23)30(27,28)24-13-14-6-8-15(22)9-7-14/h2-12,24H,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHSHVKSTFBRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(2-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2794110.png)





![N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794120.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2794122.png)
![N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2794124.png)
![Furan-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2794125.png)
![(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2794126.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2794128.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2794130.png)